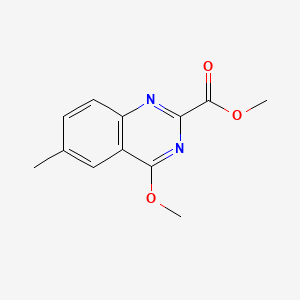
Methyl4-methoxy-6-methylquinazoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-6-methylquinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C12H12N2O3. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-6-methylquinazoline-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-6-methylquinazoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-6-methylquinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-6-methylquinazoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 4-methoxy-6-methylquinazoline-2-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar nitrogen-containing heterocyclic structure.
Quinazolinone Derivatives: These compounds have a similar core structure but differ in the functional groups attached to the quinazoline ring
Uniqueness
Methyl 4-methoxy-6-methylquinazoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the ester functionality, make it a versatile intermediate for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
methyl 4-methoxy-6-methylquinazoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-5-9-8(6-7)11(16-2)14-10(13-9)12(15)17-3/h4-6H,1-3H3 |
Clave InChI |
AUVDYCWXVPWODV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


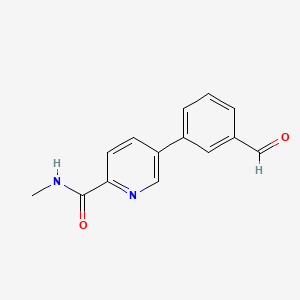
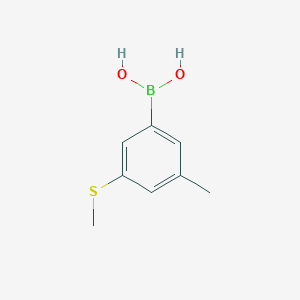
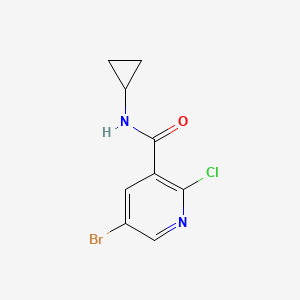
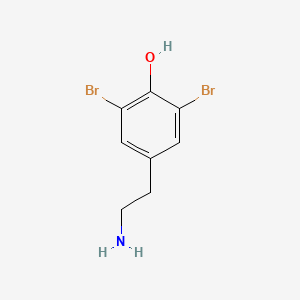
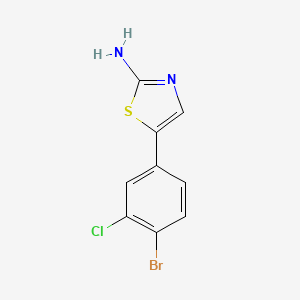
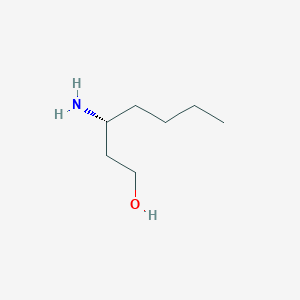
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
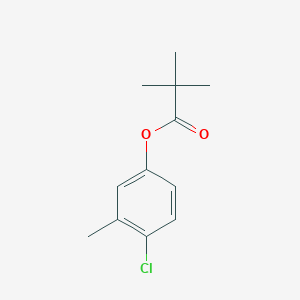
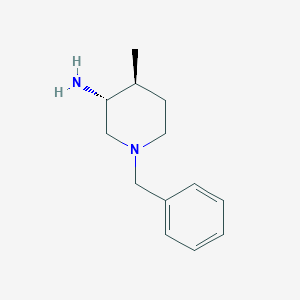
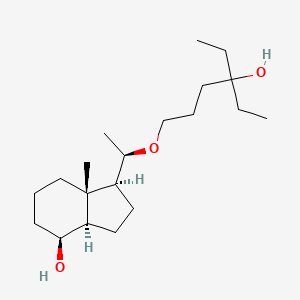
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
